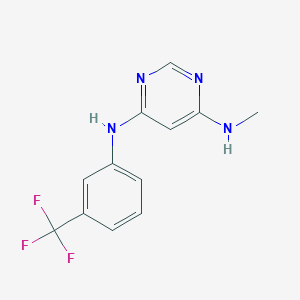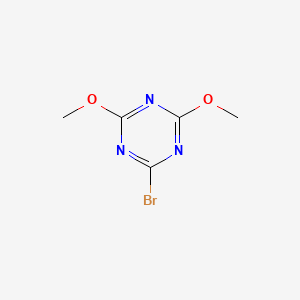
2-Bromo-4,6-dimethoxy-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,6-dimethoxy-1,3,5-triazine is a derivative of the s-triazine family, known for its unique chemical properties and wide range of applications The s-triazine core is a six-membered ring containing three nitrogen atoms at alternating positions, which imparts significant stability and reactivity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine typically involves the bromination of 4,6-dimethoxy-1,3,5-triazine. One common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-4,6-dimethoxy-s-triazine, 2-thio-4,6-dimethoxy-s-triazine, etc.
Coupling Products: Complex triazine derivatives used in various applications.
Aplicaciones Científicas De Investigación
2-Bromo-4,6-dimethoxy-1,3,5-triazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of advanced materials such as polymers and coatings with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,6-dimethoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the triazine ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparación Con Compuestos Similares
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with a chlorine atom instead of bromine. It is also used in nucleophilic substitution reactions.
4,6-Dimethoxy-1,3,5-triazine: The parent compound without any halogen substitution, used as a precursor for various derivatives.
Uniqueness: 2-Bromo-4,6-dimethoxy-1,3,5-triazine is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chloro and unsubstituted counterparts. This increased reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .
Propiedades
Fórmula molecular |
C5H6BrN3O2 |
|---|---|
Peso molecular |
220.02 g/mol |
Nombre IUPAC |
2-bromo-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C5H6BrN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 |
Clave InChI |
OUFKZYIKTKMDOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)Br)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
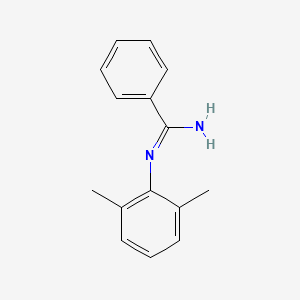
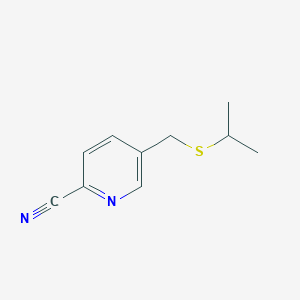
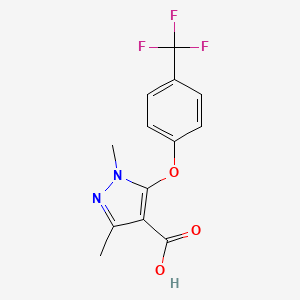
![tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8460257.png)
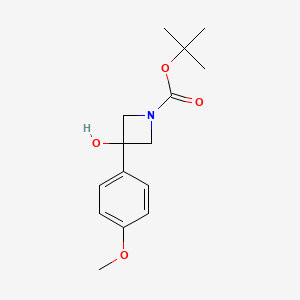
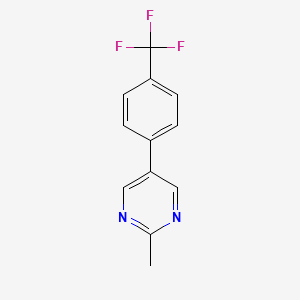
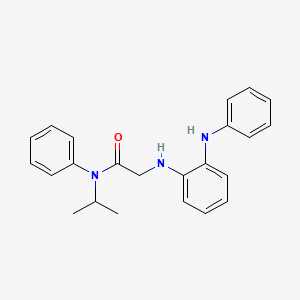
![(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate](/img/structure/B8460293.png)

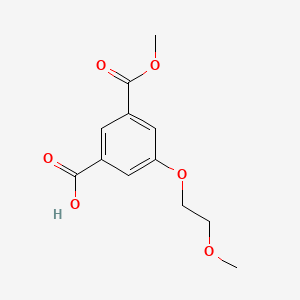
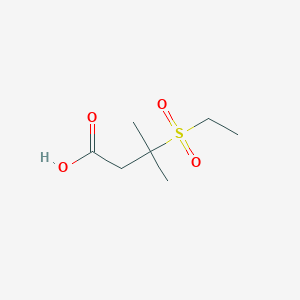
![1,3-Bis[2-(2-methoxyethoxy)ethoxy]-2-(2-methoxyethoxy)propane](/img/structure/B8460313.png)
![tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate](/img/structure/B8460320.png)
